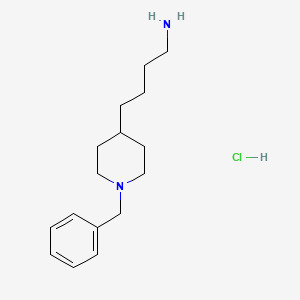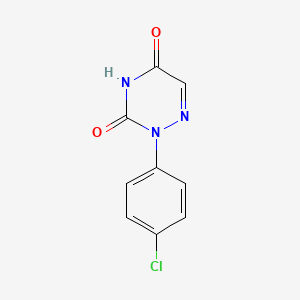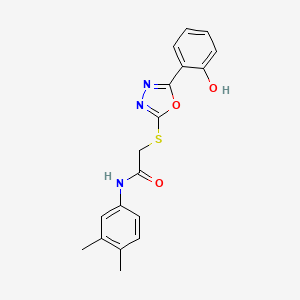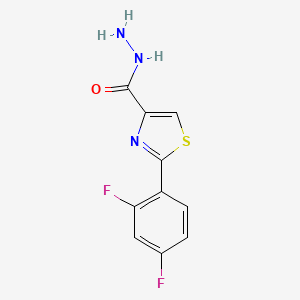
3-Hydrazinyl-6-methoxypyridazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 3-Hidrazinil-6-metoxipiridazina es un compuesto heterocíclico que contiene nitrógeno y pertenece a la clase de las piridazinas. Tiene la fórmula molecular C5H9ClN4O y un peso molecular de 176,604 Da .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 3-Hidrazinil-6-metoxipiridazina típicamente implica la reacción de 3-cloro-6-metoxipiridazina con hidrato de hidrazina. La reacción se lleva a cabo en un solvente adecuado, como etanol o metanol, bajo condiciones de reflujo. El producto se aísla y purifica mediante recristalización .
Métodos de Producción Industrial
Los métodos de producción industrial del clorhidrato de 3-Hidrazinil-6-metoxipiridazina son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de 3-Hidrazinil-6-metoxipiridazina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo hidrazinil puede participar en reacciones de sustitución nucleofílica con electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Principales Productos Formados
Oxidación: Formación de derivados de piridazina correspondientes con grupos funcionales oxidados.
Reducción: Formación de derivados de piridazina reducidos.
Sustitución: Formación de derivados de piridazina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El clorhidrato de 3-Hidrazinil-6-metoxipiridazina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como agente farmacológico.
Industria: Utilizado en la producción de productos químicos finos e intermedios farmacéuticos
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 3-Hidrazinil-6-metoxipiridazina implica su interacción con objetivos moleculares y vías específicas. El grupo hidrazinil puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, lo que lleva a la inhibición o modulación de su actividad. Este compuesto también puede interactuar con el ADN y el ARN, afectando la expresión génica y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
3-Cloro-6-metoxipiridazina: Un precursor en la síntesis del clorhidrato de 3-Hidrazinil-6-metoxipiridazina.
3-Hidrazinilpiridazina: Carece del grupo metoxi presente en el clorhidrato de 3-Hidrazinil-6-metoxipiridazina.
6-Metoxipiridazina: Carece del grupo hidrazinil presente en el clorhidrato de 3-Hidrazinil-6-metoxipiridazina.
Singularidad
El clorhidrato de 3-Hidrazinil-6-metoxipiridazina es único debido a la presencia de ambos grupos hidrazinil y metoxi en el anillo de piridazina. Esta combinación de grupos funcionales imparte reactividad química y actividad biológica distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C5H9ClN4O |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
(6-methoxypyridazin-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-10-5-3-2-4(7-6)8-9-5;/h2-3H,6H2,1H3,(H,7,8);1H |
Clave InChI |
LVFCHKBGXPIIKG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN=C(C=C1)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol](/img/structure/B11772163.png)





![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)




